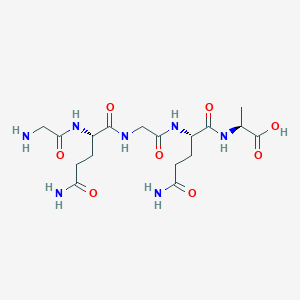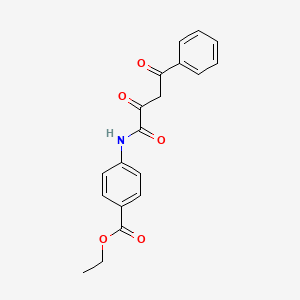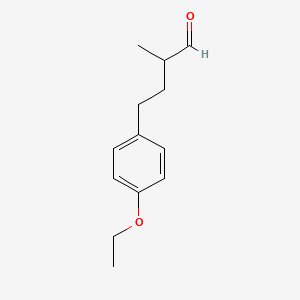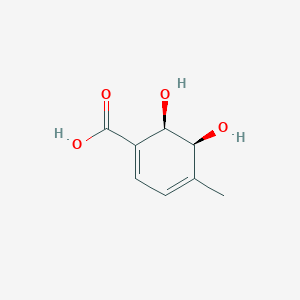
Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine est un peptide synthétique composé de résidus de glycine, de glutamine et d’alanine
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine implique généralement la condensation par étapes d’acides aminés protégés. Le processus commence par la protection des groupes amino et carboxyle des acides aminés afin d’empêcher les réactions secondaires indésirables. Les groupes protecteurs courants comprennent le benzyloxycarbonyle (Z) et le tert-butoxycarbonyle (Boc). Les acides aminés protégés sont ensuite activés à l’aide de réactifs tels que le dicyclohexylcarbodiimide (DCC) ou le N,N’-diisopropylcarbodiimide (DIC) pour former des liaisons peptidiques .
Méthodes de production industrielle
La production industrielle de ce composé peut être réalisée par synthèse peptidique en phase solide (SPPS) ou en solution. La SPPS consiste à ajouter séquentiellement des acides aminés protégés à une résine solide, suivie d’une déprotection et d’un clivage de la résine. Cette méthode est avantageuse en raison de son efficacité et de sa capacité à produire des peptides de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine peut subir diverses réactions chimiques, notamment :
Hydrolyse : Rupture des liaisons peptidiques pour libérer des acides aminés individuels.
Oxydation : Modifications oxydatives des chaînes latérales des acides aminés, en particulier celles contenant du soufre ou des groupes aromatiques.
Réduction : Réduction des ponts disulfures s’ils sont présents dans la structure peptidique.
Réactifs et conditions courants
Hydrolyse : Conditions acides ou basiques en utilisant de l’acide chlorhydrique (HCl) ou de l’hydroxyde de sodium (NaOH).
Oxydation : Peroxyde d’hydrogène (H2O2) ou autres agents oxydants.
Réduction : Dithiothréitol (DTT) ou β-mercaptoéthanol.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les acides aminés individuels glycine, glutamine et alanine, ainsi que leurs dérivés oxydés ou réduits .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Biochimie : Utilisé comme peptide modèle pour étudier le repliement et les interactions des protéines.
Industrie : Utilisé dans la production de peptides bioactifs et comme composant dans divers tests biochimiques.
Applications De Recherche Scientifique
Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Industry: Utilized in the production of bioactive peptides and as a component in various biochemical assays.
Mécanisme D'action
Le mécanisme d’action de Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine implique son interaction avec les récepteurs et les enzymes cellulaires. Le peptide peut être hydrolysé par des protéases pour libérer ses acides aminés constitutifs, qui participent ensuite à diverses voies métaboliques. Ces acides aminés peuvent améliorer les fonctions cellulaires telles que la synthèse des protéines, la réponse immunitaire et la réparation tissulaire .
Comparaison Avec Des Composés Similaires
Composés similaires
Glycyl-L-prolyl-L-glutamate : Un autre peptide synthétique aux effets neuroprotecteurs potentiels.
L-alanyl-L-glutamine : Un dipeptide utilisé dans les traitements cliniques pour sa stabilité et sa biodisponibilité.
Unicité
Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine est unique en raison de sa séquence spécifique d’acides aminés, qui confère des propriétés biochimiques distinctes et des applications thérapeutiques potentielles. Sa capacité à libérer plusieurs résidus de glutamine lors de l’hydrolyse le rend particulièrement précieux dans la recherche médicale et biochimique .
Propriétés
Numéro CAS |
628725-62-2 |
|---|---|
Formule moléculaire |
C17H29N7O8 |
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H29N7O8/c1-8(17(31)32)22-16(30)10(3-5-12(20)26)24-14(28)7-21-15(29)9(2-4-11(19)25)23-13(27)6-18/h8-10H,2-7,18H2,1H3,(H2,19,25)(H2,20,26)(H,21,29)(H,22,30)(H,23,27)(H,24,28)(H,31,32)/t8-,9-,10-/m0/s1 |
Clé InChI |
OTIFWKZKCRURML-GUBZILKMSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CN |
SMILES canonique |
CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-[[3-[[5-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]pentyl]hydroxyphosphinyl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B12578706.png)


![[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12578719.png)
![1-Azatricyclo[7.2.0.03,6]undecane](/img/structure/B12578735.png)
![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-(2-ethylbutyl)urea](/img/structure/B12578736.png)
![Benzoic acid, 6-[[(1,4-dioxopentyl)oxy]methyl]-3-methoxy-2-nitro-](/img/structure/B12578744.png)
![5-({4-[2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12578745.png)
![1,10-Phenanthroline, 2,9-dibutyl-5-[(tetrahydro-2H-pyran-2-yl)thio]-](/img/structure/B12578750.png)

![4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid](/img/structure/B12578763.png)
![4,4'-[(4-Methylcyclohexyl)methylene]diphenol](/img/structure/B12578772.png)
![N-(3-Fluorophenyl)-N-[4-(furan-2-yl)butan-2-yl]urea](/img/structure/B12578778.png)
